molecular formula C8H9ClN2O2 B2874740 [(3-chlorophenyl)methoxy]urea CAS No. 339103-78-5

[(3-chlorophenyl)methoxy]urea

Cat. No.: B2874740
CAS No.: 339103-78-5
M. Wt: 200.62
InChI Key: NSIDPSMPRHGSKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chlorophenyl)methoxy]urea typically involves the reaction of 3-chlorobenzyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[(3-chlorophenyl)methoxy]urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-chlorophenyl)methoxy]urea is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3-chlorophenyl)methoxy]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorobenzyl)oxy]urea
  • N-[(2-chlorobenzyl)oxy]urea
  • N-[(3-bromobenzyl)oxy]urea

Uniqueness

[(3-chlorophenyl)methoxy]urea is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 3-position can affect the compound’s electronic properties and its interactions with molecular targets .

Properties

IUPAC Name

(3-chlorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIDPSMPRHGSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CONC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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